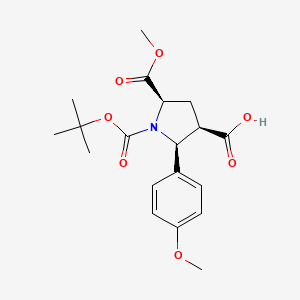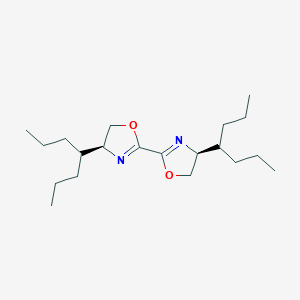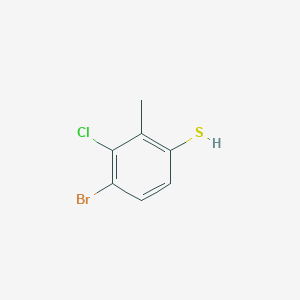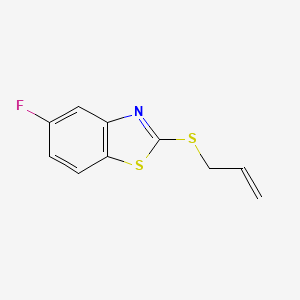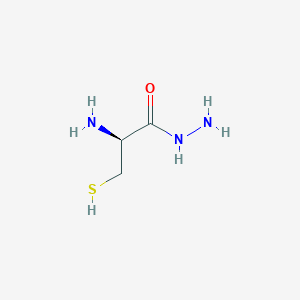![molecular formula C8H8ClN3 B12844115 5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine CAS No. 267876-27-7](/img/structure/B12844115.png)
5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound with the molecular formula C8H8ClN3. It is a derivative of pyridine and pyrrole, featuring a chlorine atom at the 3-position and an aminomethyl group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate pyridine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to a variety of substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in solvents such as ethanol or dimethyl sulfoxide (DMSO) under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of aminomethyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1H-pyrrolo[3,2-b]pyridine: Similar structure but lacks the aminomethyl group.
3-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but with different substitution patterns.
Pyrrolopyrazine Derivatives: Contain a pyrrole and pyrazine ring, exhibiting different biological activities.
Uniqueness
5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine is unique due to the presence of both the aminomethyl and chlorine substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research .
Propriétés
Numéro CAS |
267876-27-7 |
|---|---|
Formule moléculaire |
C8H8ClN3 |
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
(3-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)methanamine |
InChI |
InChI=1S/C8H8ClN3/c9-7-3-12-8-4-11-5(2-10)1-6(7)8/h1,3-4,12H,2,10H2 |
Clé InChI |
NYAMWUZCGJAFCI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC2=C1C(=CN2)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


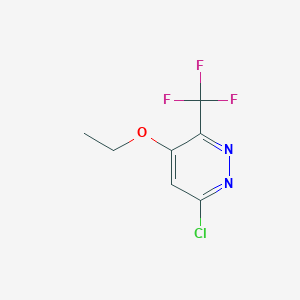
![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12844034.png)
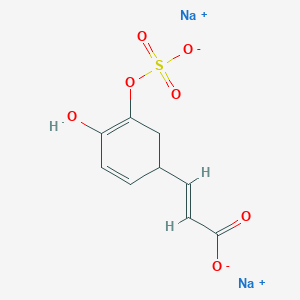
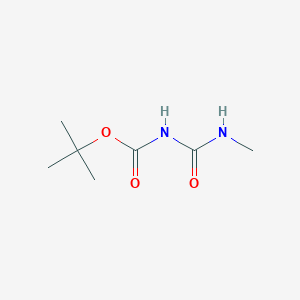
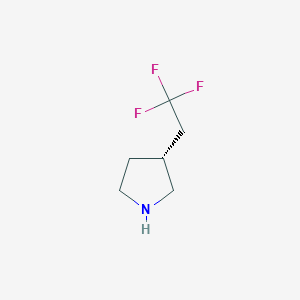

![(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B12844058.png)

